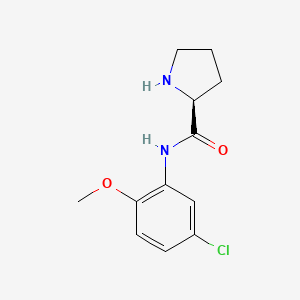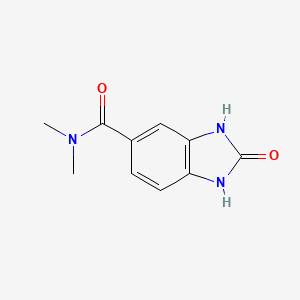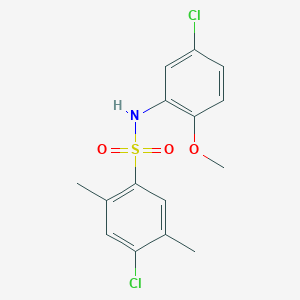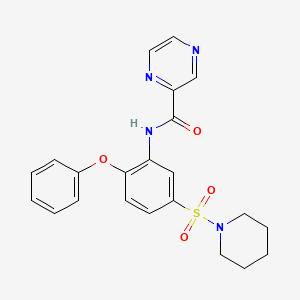
N-(1-adamantylmethyl)-2-(phenylsulfanyl)acetamide
概要
説明
N-(1-adamantylmethyl)-2-(phenylsulfanyl)acetamide, also known as APSA-1, is a compound that has been gaining attention in the scientific community for its potential as a therapeutic agent. APSA-1 is a small molecule that has been shown to have a wide range of biological effects, including anti-inflammatory, anti-cancer, and neuroprotective properties. In
作用機序
The exact mechanism of action of N-(1-adamantylmethyl)-2-(phenylsulfanyl)acetamide is not yet fully understood, but it is believed to act through a variety of pathways. One proposed mechanism is through the inhibition of the NF-κB pathway, a key regulator of inflammation and cancer. N-(1-adamantylmethyl)-2-(phenylsulfanyl)acetamide has also been shown to modulate the activity of various enzymes and transcription factors involved in cellular signaling pathways.
Biochemical and Physiological Effects:
N-(1-adamantylmethyl)-2-(phenylsulfanyl)acetamide has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, N-(1-adamantylmethyl)-2-(phenylsulfanyl)acetamide has been shown to have neuroprotective effects, with studies demonstrating its ability to protect neurons from oxidative stress and inflammation. N-(1-adamantylmethyl)-2-(phenylsulfanyl)acetamide has also been shown to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One advantage of using N-(1-adamantylmethyl)-2-(phenylsulfanyl)acetamide in lab experiments is its relatively low cost and ease of synthesis. However, one limitation is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings. Additionally, more research is needed to fully understand the safety and toxicity profile of N-(1-adamantylmethyl)-2-(phenylsulfanyl)acetamide.
将来の方向性
There are numerous avenues for future research on N-(1-adamantylmethyl)-2-(phenylsulfanyl)acetamide. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Other areas of research could focus on optimizing the synthesis method of N-(1-adamantylmethyl)-2-(phenylsulfanyl)acetamide to improve its solubility and bioavailability, as well as investigating its potential as a treatment for other inflammatory conditions such as multiple sclerosis and rheumatoid arthritis.
In conclusion, N-(1-adamantylmethyl)-2-(phenylsulfanyl)acetamide is a promising compound with a wide range of potential therapeutic applications. While more research is needed to fully understand its mechanism of action and safety profile, the current body of research suggests that N-(1-adamantylmethyl)-2-(phenylsulfanyl)acetamide could be a valuable tool in the fight against inflammation, cancer, and neurodegenerative diseases.
科学的研究の応用
N-(1-adamantylmethyl)-2-(phenylsulfanyl)acetamide has been the subject of numerous scientific studies, with researchers investigating its potential as a therapeutic agent for a variety of conditions. One area of research has focused on the anti-inflammatory properties of N-(1-adamantylmethyl)-2-(phenylsulfanyl)acetamide, with studies showing that it can reduce inflammation in animal models of arthritis and colitis. Other studies have explored the anti-cancer properties of N-(1-adamantylmethyl)-2-(phenylsulfanyl)acetamide, with promising results in preclinical models of breast, lung, and prostate cancer.
特性
IUPAC Name |
N-(1-adamantylmethyl)-2-phenylsulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NOS/c21-18(12-22-17-4-2-1-3-5-17)20-13-19-9-14-6-15(10-19)8-16(7-14)11-19/h1-5,14-16H,6-13H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSVDHDSGYDBVOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CNC(=O)CSC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[4-(2,3-Dimethylphenyl)piperazin-1-yl]butanoic acid](/img/structure/B7518710.png)
![2-[(2,6-Dimethylphenoxy)methyl]benzonitrile](/img/structure/B7518711.png)

![(2S)-2-amino-1-[4-(furan-2-carbonyl)piperazin-1-yl]-3-phenylpropan-1-one](/img/structure/B7518722.png)



![1-[(2-Fluorophenyl)methylsulfonyl]piperazine](/img/structure/B7518743.png)
![4-amino-N-[4-(benzyloxy)phenyl]butanamide](/img/structure/B7518748.png)

![N-[4-[(2,4,5-trichlorophenyl)sulfonylamino]phenyl]acetamide](/img/structure/B7518771.png)

![N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]butanamide](/img/structure/B7518799.png)
